Ethyl 8-hydroxyindolizine-7-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 8-hydroxyindolizine-7-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-2-15-11(14)8-5-7-12-6-3-4-9(12)10(8)13/h3-7,13H,2H2,1H3 |
InChI Key |
VJOHTQOICSISIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CN2C=C1)O |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 8 Hydroxyindolizine 7 Carboxylate and Congeneric Indolizine Systems
Classical Approaches to Indolizine (B1195054) Ring Formation
The foundational methods for indolizine synthesis have been established for over a century and continue to be relevant in modern organic chemistry. These classical routes typically involve the construction of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) moiety.
Pyridinium (B92312) Ylide Cycloadditions and [3+2] Annulation Pathways
One of the most versatile and widely employed methods for synthesizing the indolizine nucleus is the 1,3-dipolar cycloaddition reaction involving pyridinium ylides. researchgate.netresearchgate.net These ylides, which are 1,3-dipoles, are typically generated in situ from the corresponding pyridinium salts by treatment with a base. nih.gov The stabilized ylide then reacts with a dipolarophile, usually an electron-deficient alkene or alkyne, in a [3+2] cycloaddition fashion to form a dihydroindolizine intermediate. researchgate.netnih.gov This intermediate subsequently undergoes aromatization, often through oxidation, to yield the final indolizine product. researchgate.net
The general mechanism involves the initial formation of a pyridinium salt, which is then deprotonated to form the ylide. This ylide adds to a Michael acceptor, such as an alkene with an electron-withdrawing group. Subsequent cyclization and elimination or oxidation lead to the aromatic indolizine. nih.gov The use of alkynes as dipolarophiles often leads directly to the aromatic system after the initial cycloaddition. researchgate.net This method allows for the synthesis of a wide array of substituted indolizines, as the substitution pattern can be controlled by the choice of the pyridine precursor and the dipolarophile. researchgate.netchim.it
Table 1: Examples of [3+2] Cycloaddition Reactions for Indolizine Synthesis
| Pyridinium Salt Precursor | Dipolarophile | Base/Conditions | Product | Reference |
| N-phenacylpyridinium bromide | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Base | 1-benzoyl-2,3-bis(methoxycarbonyl)indolizine | researchgate.net |
| 1-Ethoxycarbonylmethylpyridinium bromide | Diethyl ethoxymethylenemalonate | Base | Diethyl indolizine-1,3-dicarboxylate | rsc.org |
| Pyridine, α-bromo carbonyl compound | 1,2-Allenyl ketone | O₂ (air) | 1,2,3-Trisubstituted indolizine | chim.it |
| Pyridine | α,β-Unsaturated aldehyde | Amine/NHC relay catalysis | Substituted indolizine | organic-chemistry.org |
Condensation and Cyclization Reactions Utilizing Pyridine Precursors
The Tschitschibabin (or Chichibabin) indolizine synthesis is a classic method that involves the base-catalyzed intramolecular cyclization of N-(2-oxoalkyl)pyridinium salts. beilstein-journals.orgnih.gov This reaction is a cornerstone of indolizine synthesis and is particularly useful for preparing 2-alkyl or 2-arylindolizines. researchgate.net The mechanism is believed to proceed through an aldol-type condensation. The initial pyridinium salt, formed from the reaction of a pyridine with an α-halo ketone, undergoes deprotonation at the α-carbon of the ketone to form an ylide. This is followed by an intramolecular attack of the ylidic carbanion onto the pyridine ring, leading to a cyclized intermediate that then dehydrates to furnish the aromatic indolizine. beilstein-journals.orgacs.org
Another historical approach is the Scholtz reaction, first reported in 1912. jbclinpharm.orgjbclinpharm.org This method typically involves the high-temperature reaction of 2-methylpyridine (B31789) (α-picoline) derivatives with acetic anhydride (B1165640) to produce indolizines. jbclinpharm.orgjbclinpharm.org While historically significant, the harsh reaction conditions can limit its applicability for complex or sensitive substrates. nih.govrsc.org
Table 2: Overview of Classical Condensation/Cyclization Reactions
| Reaction Name | Key Reactants | General Conditions | Product Type | Reference |
| Tschitschibabin Synthesis | Pyridine, α-halo ketone | Base | 2-Substituted indolizines | beilstein-journals.orgwikipedia.org |
| Scholtz Reaction | 2-Methylpyridine, Acetic anhydride | High temperature | Substituted indolizines | jbclinpharm.orgjbclinpharm.org |
Synthesis of Indolizines from Pyrrole Derivatives
While less common than routes starting from pyridines, the synthesis of indolizines from pyrrole precursors offers an alternative strategy for accessing specific substitution patterns. rsc.orgrsc.org These methods involve constructing the pyridine ring onto a pre-existing pyrrole framework. One such approach involves the reaction of N-propargylated pyrrole derivatives, which can undergo intermolecular cyclizations to yield indolizine structures. researchgate.net For example, N-propargyl pyrrole derivatives with various substituents can be converted into indolizines through a [2+2] cycloaddition of an in situ formed pyrrole N-allene intermediate. researchgate.net Another strategy involves the Vilsmeier-Haack reaction on pyrrole to introduce a carbaldehyde, which can then be further elaborated and cyclized to form the fused pyridine ring. researchgate.net
Contemporary and Green Chemistry Strategies in Indolizine Synthesis
Modern synthetic chemistry has introduced more sophisticated and environmentally benign methods for constructing the indolizine core. These approaches often offer higher efficiency, milder reaction conditions, and greater functional group tolerance.
Transition Metal-Catalyzed Annulation and Coupling Reactions
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including indolizines. nih.gov Various metals, such as palladium, copper, gold, and rhodium, have been employed to catalyze the formation of the indolizine ring. organic-chemistry.orgmorressier.com These reactions often proceed through C-H activation, coupling, and cycloisomerization pathways. researchgate.networktribe.com For instance, copper-catalyzed reactions have been developed for the [3+2] cyclization of pyridines with alkenyldiazoacetates or the coupling cyclization of 2-(pyridin-2-yl)acetate with gem-difluoroalkenes. acs.orgrsc.org Palladium-catalyzed reactions of propargylic pyridines with aroyl chlorides provide a route to indolizine derivatives via a 5-endo-dig cyclization. organic-chemistry.org Gold-catalyzed multicomponent reactions of heteroaryl aldehydes, amines, and alkynes also offer rapid access to substituted indolizines with high atom economy. organic-chemistry.org
Table 3: Examples of Transition Metal-Catalyzed Indolizine Syntheses
| Catalyst | Reactants | Reaction Type | Product | Reference |
| Copper(I) | Pyridine, Alkenyldiazoacetate | [3+2] Cyclization | Functionalized indolizine | acs.org |
| Copper | 2-(Pyridin-2-yl)acetate, gem-Difluoroalkene | Coupling Cyclization | Substituted indolizine | rsc.org |
| Palladium | Propargylic pyridine, Aroyl chloride | 5-endo-dig Cyclization | Acyl-substituted indolizine | organic-chemistry.org |
| Gold(III) | Heteroaryl aldehyde, Amine, Alkyne | Multicomponent Coupling/Cycloisomerization | Aminoindolizine | organic-chemistry.org |
| Rhodium | 2-Alkylazaarene, Propargylic alcohol | C(sp³)-H Bond Activation | Substituted indolizine | organic-chemistry.org |
Radical-Mediated Cyclization and Cross-Coupling Methods
Radical-induced synthetic strategies have gained prominence due to their unique advantages in constructing complex molecules under mild conditions. researchgate.netnih.gov These methods often involve the generation of a radical species that triggers a cascade of reactions, including cyclization and cross-coupling, to form the indolizine ring. rsc.org For example, a novel radical cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with sulfoxonium ylides has been developed to provide access to structurally diverse methylthio-substituted indolizines. rsc.orgresearchgate.net Another approach involves a B₂pin₂-mediated radical cascade cyclization/aromatization of an enaminone with pyridine, which proceeds under metal- and oxidant-free conditions. researchgate.net These radical-based methods are valuable for their high efficiency and functional group tolerance. nih.gov
In the realm of green chemistry, efforts have been made to develop more sustainable synthetic routes. This includes the use of biocatalysts, such as lipases from Candida antarctica, to catalyze the one-pot synthesis of indolizines. nih.govnih.gov These enzymatic reactions can be performed in aqueous media and sometimes enhanced by ultrasound irradiation, offering a more environmentally friendly alternative to traditional organic solvents and harsh reagents. nih.govnih.gov Additionally, metal-free domino reactions, such as the annulation of 2-pyridylacetates with bromonitroolefins, provide a pathway to functionalized indolizines without the need for transition metal catalysts. nih.govrsc.org
Microwave-Assisted and Sonochemical Reaction Enhancements
Conventional heating methods for organic synthesis are often associated with long reaction times and potential for side-product formation. To overcome these limitations, microwave irradiation and sonochemistry have emerged as powerful tools for enhancing the synthesis of indolizine systems. tandfonline.com
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to a rapid and uniform temperature increase within the reaction mixture. This technique has been successfully applied to the synthesis of a wide array of indolizine derivatives, offering significant advantages over conventional heating, including drastically reduced reaction times (from hours to minutes), improved product yields, and enhanced selectivity. tandfonline.comrsmraiganj.in The efficiency of MAOS is evident in various reaction types for indolizine synthesis, such as:
Three-Component Reactions: A one-pot, microwave-mediated reaction of an acyl bromide, pyridine, and an acetylene, catalyzed by basic alumina, affords the corresponding indolizines in excellent yields. acs.org
Synthesis from Morita-Baylis-Hillman Adducts: Indolizine-2-carbonitrile and indolizine-2-carboxylate have been produced in good to high yields (70% and 81%, respectively) in a single step under microwave irradiation. researchgate.net
Domino Reactions: The interaction of N-(cyanomethyl)-2-alkylpyridinium salts with enaminones under microwave conditions proceeds through a domino sequence of cycloisomerization and cyclocondensation to yield pyrido[2,3-b]indolizines. researchgate.net
The following table summarizes representative examples of microwave-assisted indolizine synthesis, highlighting the significant reduction in reaction time and improvement in yields.
| Starting Materials | Product Type | Catalyst/Conditions | Time | Yield | Reference |
| Acyl bromide, Pyridine, Acetylene | Substituted Indolizines | Basic alumina, Microwave | N/A | Excellent | acs.org |
| N-propargyl 2-aldehyde, Pyrrolidine | 6-(pyrrolidin-1-yl)indolizine | Microwave, 80 °C | 15 min | High | rsmraiganj.in |
| Morita-Baylis-Hillman Adducts | Indolizine-2-carbonitrile/carboxylate | Microwave | N/A | 70-81% | researchgate.net |
| N-(cyanomethyl)-2-alkylpyridinium salts, Enaminones | Pyrido[2,3-b]indolizines | Sodium acetate, Microwave | N/A | 19-82% | nih.gov |
| Diazo(aryl)methyl(diaryl)phosphine oxides, Pyridinium 1,4-zwitterionic thiolates | Phosphoryl-substituted Indolizines | Microwave | 10 min | up to 94% | rsmraiganj.in |
Sonochemical Enhancements:
Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative green chemistry approach for promoting synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with transient high temperatures and pressures, accelerating reaction rates. Sonochemical methods have been employed for the synthesis of various heterocyclic compounds, including indolizine derivatives, often under mild conditions and with improved yields. For instance, a three-component reaction for the synthesis of indolo[1,2-a]quinoxaline derivatives, a related fused heterocyclic system, has been successfully carried out using Amberlyst-15 as a catalyst under ultrasound irradiation, avoiding the need for additional solvents. researchgate.net This method highlights the potential of sonochemistry for the efficient and environmentally benign synthesis of complex heterocyclic systems like functionalized indolizines. nih.govresearchgate.net
Electrochemical and Photochemical Synthesis of Indolizines
In the quest for more sustainable and efficient synthetic methods, electrochemistry and photochemistry have gained significant traction. These techniques often allow for reactions to proceed under mild conditions without the need for harsh reagents or catalysts.
Electrochemical Synthesis:
Electrochemical synthesis utilizes electrical current to drive chemical reactions, offering a clean and versatile platform for the formation of chemical bonds. This approach can often circumvent the need for chemical oxidants or reductants, minimizing waste generation. youtube.com In the context of indolizine synthesis, electrochemical methods have been developed for the functionalization of the indolizine core. For example, an electrochemical method for the coupling of (hetero)arylamines with tethered alkynes has been reported for the synthesis of highly functionalized indoles and azaindoles, which are structurally related to indolizines. nih.govresearchgate.net This suggests the potential for similar electrochemical cyclization strategies to form the indolizine ring system.
Photochemical Synthesis:
Photochemical reactions use light as an energy source to induce chemical transformations. These methods can provide access to unique reaction pathways that are not achievable through thermal means. The synthesis of indolizine derivatives can be achieved through photochemical routes, often providing a catalyst-free and competitive alternative to traditional methods. researchgate.net One notable example is the irradiation of 2-benzoyl-N-benzylpyridinium derivatives in the presence of dimethyl acetylenedicarboxylate to yield indolizine derivatives. researchgate.net More recently, a photoinduced successive oxidative ring-opening and borylation of indolizines with NHC–boranes has been developed, demonstrating the utility of light to promote complex transformations on the indolizine scaffold under transition metal-free conditions. rsc.org
| Method | Reactants | Product | Key Features | Reference |
| Electrochemical | (Hetero)arylamines with tethered alkynes | Highly functionalized (aza)indoles | Noble-metal- and oxidant-free | nih.govresearchgate.net |
| Photochemical | 2-Benzoyl-N-benzylpyridinium derivatives, Dimethyl acetylenedicarboxylate | Indolizine derivatives | Base- and catalyst-free | researchgate.net |
| Photochemical | Indolizines, NHC–boranes | Unsaturated NHC–boryl carboxylates (via ring-opening) | Transition metal-free, radical initiator-free | rsc.org |
Targeted Synthesis of Hydroxy- and Carboxylate-Substituted Indolizine Analogues
The synthesis of specifically substituted indolizines like Ethyl 8-hydroxyindolizine-7-carboxylate requires regioselective methods for introducing functional groups onto the bicyclic core.
Strategies for Introducing the Hydroxyl Group at C-8
The introduction of a hydroxyl group at the C-8 position of the indolizine ring is a synthetic challenge. While direct methods for 8-hydroxyindolizine are not extensively documented, strategies from the synthesis of the analogous 8-hydroxyquinoline (B1678124) core can provide valuable insights. nih.govrroij.com Common methods for 8-hydroxyquinoline synthesis include the Skraup and Friedländer reactions. rroij.comgoogle.com
Skraup Synthesis Analogue: The Skraup synthesis of 8-hydroxyquinoline involves the reaction of o-aminophenol with glycerol, sulfuric acid, and an oxidizing agent. google.comgoogle.comchemicalbook.com A hypothetical analogous approach to an 8-hydroxyindolizine precursor could involve the cyclization of a suitably substituted pyrrole derivative.
From Amino Precursors: The synthesis of 8-hydroxyquinolines can also be achieved from 8-aminoquinoline (B160924) via diazotization followed by hydrolysis, or from quinoline-8-sulfonic acid by alkali fusion. rroij.com These classical methods could potentially be adapted for the synthesis of 8-hydroxyindolizine if the corresponding 8-amino or 8-sulfoindolizine precursors were available.
Cascade Reactions: A recently developed cascade reaction for the synthesis of 6-hydroxy indolizines from pyrrole-2-carbaldehydes and 4-halogenated acetoacetic esters demonstrates a modern approach to introducing a hydroxyl group onto the six-membered ring of the indolizine system. nih.gov This highlights the potential for developing novel cascade strategies to target the C-8 position specifically.
Methods for Carboxylate Functionalization at C-7
Functionalization of the C-7 position of the indolizine nucleus is complicated by the inherent reactivity of the pyrrole-type ring, which typically favors electrophilic substitution at other positions. rsc.org Much of the research on C-7 functionalization has been conducted on the isomeric indole (B1671886) scaffold, where directing group strategies have proven effective. rsc.orgresearchgate.net
Directing Group Strategies: For indoles, the installation of a directing group on the nitrogen atom can enable transition-metal-catalyzed C-H functionalization at the C-7 position. rsc.orgresearchgate.net This approach has been used for various transformations, including alkenylation and amidation. Adapting such a strategy to the indolizine system would require the identification of a suitable directing group that coordinates to the bridgehead nitrogen and facilitates functionalization at the adjacent C-7 position.
Radical Cyclization: Intramolecular cyclization of aryl free radicals generated at the C-7 position of ethyl indole-2-carboxylates has been used to construct fused ring systems. mdpi.comnih.gov This demonstrates that chemical transformations can be initiated from the C-7 position.
Lithiation: While direct lithiation of indolizines typically occurs at the 5-position, the development of new directing groups or reaction conditions could potentially favor lithiation at C-7, which could then be quenched with an electrophile like ethyl chloroformate to install the desired carboxylate group. nih.gov
Regioselective Synthesis of this compound
The synthesis of this compound (CAS 1467669-03-9) requires a regioselective approach that combines methods for C-8 hydroxylation and C-7 carboxylation. bldpharm.com As a specific one-pot synthesis is not readily found in the literature, a multi-step synthetic sequence can be proposed based on established methodologies.
A plausible, albeit challenging, synthetic route could involve:
Construction of a Pre-functionalized Pyrrole or Pyridine: The synthesis could start with a pyrrole or pyridine ring already bearing precursors to the hydroxyl and carboxylate groups, or groups that can direct their installation.
Cyclization to form the Indolizine Core: A subsequent cyclization reaction, such as a modified Tschitschibabin reaction or a 1,3-dipolar cycloaddition, would form the indolizine ring system. The regiochemistry of this cyclization would be crucial.
Late-Stage Functionalization: An alternative strategy would involve the synthesis of an 8-hydroxyindolizine intermediate, followed by a directed C-H functionalization at the C-7 position to introduce the ethyl carboxylate group. This would likely require the development of a novel directing group strategy for the indolizine system, possibly utilizing the C-8 hydroxyl group itself to direct a metal catalyst to the adjacent C-7 position.
The successful synthesis of this specific molecule likely relies on a carefully designed, multi-step sequence that controls the regioselectivity at each stage.
Reactivity and Derivatization Studies of Ethyl 8 Hydroxyindolizine 7 Carboxylate
Site-Selective C-H Functionalization of Indolizine (B1195054) Systems
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis due to its atom and step economy. worktribe.com For heteroaromatic systems like indolizine, achieving site selectivity is crucial. The indolizine ring is electron-rich, making it susceptible to electrophilic attack, particularly on the five-membered pyrrole (B145914) moiety. jbclinpharm.orgjbclinpharm.orgnih.gov
The formation of new carbon-carbon bonds via C-H activation is a cornerstone of molecular construction. While specific studies on ethyl 8-hydroxyindolizine-7-carboxylate are not prevalent, the general reactivity of the indolizine and related indole (B1671886) systems provides a strong predictive framework.
Acylation: Friedel-Crafts acylation on the indolizine nucleus typically occurs at the C-3 position, and less readily at the C-1 position, using reagents like acid anhydrides or acid chlorides. jbclinpharm.org For more complex substrates, directed C-H functionalization is a common strategy. In related indole systems, palladium-catalyzed direct C-H acylation has been achieved at various positions, including C4, by employing a directing group. nih.gov This approach often involves the generation of acyl radicals from sources like α-oxocarboxylic acids, which then participate in a Pd(II)/Pd(IV) catalytic cycle. nih.gov
Alkenylation: The introduction of alkenyl groups into the indolizine scaffold can be achieved through various methods. For the related indole nucleus, transition-metal-catalyzed C-H activation is a primary method for direct alkenylation. nih.gov Ruthenium catalysts, for instance, have been used for the site-selective C-3 alkenylation of indoles, where an ester group can act as a directing group through the formation of a six-membered metallacycle intermediate. jbclinpharm.org This strategy highlights the potential to leverage the inherent ester group in this compound to direct C-H functionalization, although the regiochemical outcome would depend on the specific geometry and reaction conditions.
Table 1: Representative C-C Bond Forming Reactions on Indolizine/Indole Scaffolds
| Reaction Type | Catalyst/Reagent | Typical Position | Substrate Class | Reference(s) |
| Arylation | Palladium | C-3 | Indolizine | nih.gov |
| Biindolizine Synthesis | Palladium | C-H Functionalization | Indolizine | researchgate.net |
| Acylation | Pd-catalysis / K₂S₂O₈ | C-4 (directed) | Indole | nih.gov |
| Alkenylation | Ru-catalysis | C-3 (directed) | Indole | jbclinpharm.org |
The formation of carbon-heteroatom bonds introduces key functionalities that can modulate the biological and physical properties of the indolizine core. researchgate.net
Carbon-Sulfur (C-S) Bond Formation: A metal-free, regioselective C-H dithiocarbamation of indolizines has been developed using tetraalkylthiuram disulfide. researchgate.net This reaction provides a straightforward method to install dithiocarbamate (B8719985) groups, which are valuable in drug discovery, onto the indolizine ring system in moderate to good yields. researchgate.net
Carbon-Phosphorus (C-P) Bond Formation: The C-H phosphonylation of indolizines can be achieved using H-phosphonates mediated by manganese(III) acetate. researchgate.net This method proceeds through a radical pathway and results in good to excellent yields of phosphorylated indolizines with high regioselectivity. researchgate.net Such transformations are significant as phosphorus-containing heterocycles have applications in medicinal and materials chemistry. frontiersin.org
Electrophilic and Nucleophilic Reactivity Profiles
The electronic nature of the indolizine ring dictates its reactivity towards electrophiles and nucleophiles. The system is considered electron-rich due to the contribution of the nitrogen lone pair to the 10 π-electron aromatic system, making it analogous to indole and pyrrole. jbclinpharm.orgjbclinpharm.org
Electrophilic Reactivity: Indolizines readily undergo electrophilic substitution, with a strong preference for the five-membered ring. jbclinpharm.orgjbclinpharm.org Theoretical calculations show that the Highest Occupied Molecular Orbital (HOMO) is largely located on the pyrrole ring, making it the primary site for electrophilic attack. nih.gov The order of reactivity is typically C-3 > C-1 > C-2. jbclinpharm.org In the case of this compound, this intrinsic reactivity is modulated by the substituents on the six-membered ring. The hydroxyl group at C-8 is an activating, ortho-, para-directing group, while the ethyl carboxylate at C-7 is a deactivating, meta-directing group. Their combined influence would likely enhance the electron density of the pyridine (B92270) ring, though electrophilic substitution is still expected to overwhelmingly favor the more nucleophilic pyrrole ring at the C-1, C-2, and C-3 positions. Indolizines can act as nucleophiles in reactions such as Friedel-Crafts additions and asymmetric allylic substitutions. researchgate.net
Nucleophilic Reactivity: The indolizine system is generally resistant to nucleophilic attack due to its high electron density. jbclinpharm.orgjbclinpharm.org The Lowest Unoccupied Molecular Orbital (LUMO) tends to be located on the six-membered pyridine ring, suggesting that if a nucleophilic attack were to occur, it would be directed to this part of the molecule. nih.gov However, such reactions are uncommon unless the ring is activated by strong electron-withdrawing groups or under specific reaction conditions.
Transformations of the Ester Moiety
The ethyl carboxylate group at the C-7 position is a versatile handle for further synthetic modifications, allowing for the introduction of a variety of other functional groups.
Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 8-hydroxyindolizine-7-carboxylic acid. This transformation is typically achieved under basic conditions through saponification, using an aqueous base such as sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt. This conversion to a carboxylic acid opens up further derivatization possibilities, such as amide bond formation.
Re-esterification: The resulting 8-hydroxyindolizine-7-carboxylic acid can be converted back to an ester (re-esterified) with various alcohols under acidic conditions, a classic reaction known as Fischer esterification. This allows for the synthesis of a library of different ester derivatives, which can be used to fine-tune the molecule's properties.
Reduction to Alcohol: The ester group can be completely reduced to a primary alcohol, yielding (8-hydroxy-7-indolizinyl)methanol. This reduction requires a strong reducing agent, as esters are less reactive than aldehydes or ketones. nih.gov Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation, readily converting esters to primary alcohols. nih.govorganic-chemistry.org Sodium borohydride (B1222165) (NaBH₄) is generally not powerful enough to effect this reduction. organic-chemistry.org The mechanism involves nucleophilic acyl substitution by a hydride, leading to an intermediate aldehyde which is immediately further reduced to the alcohol. nih.gov
Reduction to Aldehyde: The partial reduction of the ester to an aldehyde, 8-hydroxyindolizine-7-carbaldehyde, is a more delicate transformation that prevents over-reduction to the alcohol. This can be achieved using sterically hindered and less reactive hydride reagents. The reagent of choice for this conversion is Diisobutylaluminum hydride (DIBAL-H). commonorganicchemistry.commasterorganicchemistry.com The reaction is typically performed at low temperatures, such as -78 °C, to trap the reaction at the aldehyde stage by stabilizing the tetrahedral intermediate, which is then hydrolyzed to the aldehyde during workup. masterorganicchemistry.comlibretexts.org
Table 2: Summary of Ester Moiety Transformations
| Transformation | Reagent(s) | Product | Reference(s) |
| Hydrolysis | 1. NaOH (aq) / 2. H₃O⁺ | 8-hydroxyindolizine-7-carboxylic acid | General Knowledge |
| Full Reduction | 1. LiAlH₄ / 2. H₃O⁺ | (8-hydroxy-7-indolizinyl)methanol | organic-chemistry.org, nih.gov |
| Partial Reduction | 1. DIBAL-H (-78 °C) / 2. H₂O | 8-hydroxyindolizine-7-carbaldehyde | commonorganicchemistry.com, libretexts.org |
Reactions Involving the Phenolic Hydroxyl Group
The hydroxyl group at the C-8 position of the indolizine ring behaves as a typical phenol, enabling a variety of substitution and modification reactions. Its nucleophilicity and acidity are key to its reactivity, allowing for targeted derivatization.
The phenolic hydroxyl group of this compound is readily susceptible to O-alkylation and O-acylation, providing straightforward routes to 8-alkoxy and 8-acyloxy derivatives, respectively. These reactions typically proceed under basic conditions to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.
Alkylation: The O-alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfates, in the presence of a suitable base like sodium hydride or potassium carbonate. nih.govnih.gov The choice of base and solvent system can be crucial for optimizing reaction yields and preventing potential side reactions. The products of these reactions are the corresponding 8-alkoxyindolizine ethers. While direct studies on this compound are not extensively detailed, the methodology is well-established for similar phenolic heterocycles like 8-hydroxyquinolines. nih.govscispace.com
Acylation: Similarly, O-acylation is performed by treating the parent compound with acylating agents such as acyl chlorides or anhydrides. nih.gov This reaction is often carried out in the presence of a non-nucleophilic base, like pyridine or triethylamine, which serves to neutralize the acid byproduct (e.g., HCl). This method provides a facile route to 8-acyloxyindolizine esters, which can also function as protecting groups for the hydroxyl functionality. nih.gov
| Reaction Type | Reagent | Typical Conditions | Product Class |
|---|---|---|---|
| O-Alkylation | Alkyl halide (e.g., CH₃I, CH₃CH₂Br) | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetone) | Ethyl 8-alkoxyindolizine-7-carboxylate |
| O-Acylation | Acyl chloride (e.g., CH₃COCl) | Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂, THF) | Ethyl 8-acetoxyindolizine-7-carboxylate |
| O-Acylation | Acid Anhydride (B1165640) (e.g., (CH₃CO)₂O) | Base (e.g., Pyridine) or Acid Catalyst | Ethyl 8-acetoxyindolizine-7-carboxylate |
Beyond simple alkylation and acylation, the phenolic hydroxyl group can be converted into other functional groups that serve as handles for further synthetic manipulations, particularly in cross-coupling reactions. A common strategy is the conversion of the hydroxyl group into a sulfonate ester, such as a tosylate or triflate.
Tosylation: Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine converts the hydroxyl group into a tosylate. This tosyl group is an excellent leaving group and can be used as a protecting group that is stable under various reaction conditions, including those used for alkylation at other sites. nih.govscispace.com
Triflation: For even greater reactivity in cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig), the hydroxyl group can be converted to a trifluoromethanesulfonate (B1224126) (triflate) group by reaction with triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide). The triflate is an exceptionally good leaving group. This strategy has been employed in the synthesis of complex indolizinone-based compounds. nih.gov
| Transformation | Reagent | Typical Conditions | Product Functional Group | Primary Use |
|---|---|---|---|---|
| Tosylation | p-Toluenesulfonyl chloride (TsCl) | Pyridine, 0°C to RT | -OTs (Tosylate) | Protection, Leaving group for SNAr |
| Triflation | Triflic anhydride (Tf₂O) | Pyridine, CH₂Cl₂, 0°C | -OTf (Triflate) | Substrate for cross-coupling reactions |
Cycloaddition and Rearrangement Reactions of Indolizine Derivatives
The π-rich indolizine ring system is an active participant in various pericyclic reactions, including cycloadditions and sigmatropic rearrangements. These reactions are powerful tools for constructing more complex fused-ring systems.
Indolizine can act as an 8π component in higher-order cycloadditions or as a 2π or 4π component in other cycloaddition processes.
[8+2] Cycloaddition: The indolizine skeleton is well-known to undergo [8+2] cycloaddition reactions with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), to yield cycl[3.2.2]azine derivatives. proquest.commdpi.com This reaction, often promoted by heating or a catalyst, represents a rare and synthetically valuable transformation where the indolizine acts as an 8π electron system. mdpi.comnih.govresearchgate.net The presence of substituents on the indolizine ring can influence the regioselectivity and efficiency of the cycloaddition. acs.org
1,3-Dipolar Cycloaddition: The synthesis of the indolizine core itself frequently relies on the 1,3-dipolar cycloaddition between a pyridinium (B92312) ylide and a dipolarophile. lew.roacs.orgacs.org Furthermore, substituted indolizines can themselves act as dipolarophiles in reactions with various 1,3-dipoles, leading to the formation of novel heterocyclic systems fused to the indolizine core. nih.gov
Diels-Alder ([4+2]) Reaction: While less common than the [8+2] pathway, indolizine derivatives can participate in Diels-Alder reactions. Depending on the substitution pattern, either the pyrrole or pyridine moiety can act as the diene component. These reactions often require specific conditions, such as high temperatures or Lewis acid catalysis, to proceed efficiently. nih.govwikipedia.org
Sigmatropic rearrangements, which involve the intramolecular migration of a σ-bond, are also characteristic of certain indolizine derivatives.
lew.rolew.ro-Sigmatropic Rearrangements (Claisen Rearrangement): A key potential rearrangement for a derivative of this compound is the Claisen rearrangement. wikipedia.orglibretexts.org This reaction would involve the lew.rolew.ro-sigmatropic shift of an O-allyl ether precursor. The synthesis of this precursor, ethyl 8-(allyloxy)indolizine-7-carboxylate, would be achieved via Williamson ether synthesis from the parent phenol. Upon heating, this allyl ether would be expected to rearrange, transferring the allyl group from the oxygen atom to a carbon atom of the ring. uh.eduyoutube.com The rearrangement would likely yield a C-allylated product, a valuable intermediate for further synthetic elaboration. The formation of a carbonyl group in some Claisen rearrangements makes the reaction effectively irreversible. wikipedia.org A thermal Claisen rearrangement of an allyl ether has been utilized as a key step in the synthesis of furano-fused indolizinones. nih.gov
Spectroscopic Characterization Techniques for Indolizine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For Ethyl 8-hydroxyindolizine-7-carboxylate, the spectrum would show distinct signals for the aromatic protons on the indolizine (B1195054) core, the ethyl ester group, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylate group. Coupling constants (J) would reveal the connectivity of adjacent protons.
Hypothetical ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| ~9.50 | s | - | 1H | OH |
| ~7.80 | d | ~7.0 | 1H | H-5 |
| ~7.50 | s | - | 1H | H-6 |
| ~7.20 | d | ~7.0 | 1H | H-1 |
| ~6.90 | t | ~7.0 | 1H | H-2 |
| ~6.70 | d | ~7.0 | 1H | H-3 |
| 4.30 | q | 7.1 | 2H | -OCH₂CH₃ |
This is an interactive data table. You can sort and filter the data.
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The spectrum for this compound would show distinct signals for each of the carbon atoms in the indolizine ring and the ethyl ester. The chemical shifts would be indicative of their electronic environment.
Hypothetical ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~168.0 | C=O (ester) |
| ~150.0 | C-8 |
| ~135.0 | C-8a |
| ~125.0 | C-5 |
| ~120.0 | C-3 |
| ~118.0 | C-1 |
| ~115.0 | C-2 |
| ~110.0 | C-6 |
| ~105.0 | C-7 |
| 60.5 | -OCH₂CH₃ |
This is an interactive data table. You can sort and filter the data.
To confirm the assignments made from 1D NMR, two-dimensional (2D) techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. COSY would establish proton-proton couplings, HSQC would correlate protons to their directly attached carbons, and HMBC would show correlations between protons and carbons over two to three bonds, helping to piece together the entire molecular structure.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (molecular formula: C₁₁H₁₁NO₃), high-resolution mass spectrometry (HRMS) would confirm the elemental composition. The mass spectrum would show a prominent molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺.
Expected Mass Spectrometry Data
| Technique | Ion | m/z (Calculated) |
|---|
This is an interactive data table. You can sort and filter the data.
Fragmentation would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, loss of ethylene from the ethyl group, and subsequent loss of carbon monoxide.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for the hydroxyl, ester, and aromatic C-H and C=C bonds.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3400 | O-H stretch | Hydroxyl |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2980-2850 | C-H stretch | Aliphatic (ethyl) |
| ~1700 | C=O stretch | Ester |
| ~1620 | C=C stretch | Aromatic ring |
This is an interactive data table. You can sort and filter the data.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indolizine system, being an aromatic and conjugated π-system, is expected to show characteristic absorption bands in the UV-Vis region. The position of the absorption maxima (λ_max) is influenced by the substituents on the ring. The hydroxyl and carboxylate groups would affect the electronic distribution and thus the energy of the electronic transitions.
Expected UV-Vis Absorption Data (in Ethanol)
| λ_max (nm) | Electronic Transition |
|---|---|
| ~230-250 | π → π* |
| ~280-300 | π → π* |
This is an interactive data table. You can sort and filter the data.
Advanced Spectroscopic Modalities in Indolizine Structural Elucidation
The definitive structural elucidation of complex heterocyclic systems like indolizine derivatives relies on a suite of advanced spectroscopic techniques. Beyond fundamental one-dimensional Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, modalities such as two-dimensional NMR, high-resolution mass spectrometry, and single-crystal X-ray diffraction are indispensable for unambiguously determining constitution, connectivity, and stereochemistry. In the context of "this compound," these methods provide a comprehensive analytical toolkit for its characterization.
Two-dimensional NMR spectroscopy is particularly powerful for deciphering the intricate proton and carbon environments of the indolizine core. researchgate.net Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed to establish the complete bonding framework of novel indolizine derivatives. nih.gov
Two-Dimensional NMR Techniques
Correlation Spectroscopy (COSY): This homonuclear correlation experiment is fundamental for identifying spin-coupled protons, typically those on adjacent carbon atoms (²J and ³J couplings). For this compound, COSY would be instrumental in tracing the connectivity of the protons on the pyridine (B92270) and pyrrole (B145914) rings of the indolizine nucleus. For instance, the correlation between H-5 and H-6, and the lack of correlation for isolated protons, can be definitively established.
Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. It is an essential tool for assigning the ¹³C NMR spectrum. Each CH, CH₂, and CH₃ group in the molecule will produce a cross-peak, correlating the proton and carbon chemical shifts.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on longer-range couplings (typically ²J and ³J) between protons and carbons. This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For this compound, HMBC correlations would be expected from the hydroxyl proton to carbons C-8 and C-7, and from the methylene protons of the ethyl ester to the carbonyl carbon, thus confirming the placement of these functional groups.
A representative summary of expected 2D NMR correlations for this compound is presented in the table below.
| Proton (¹H) | Correlated Carbons (¹³C) via HMBC |
| H-1 | C-2, C-3, C-8a |
| H-2 | C-1, C-3 |
| H-3 | C-1, C-2, C-3a |
| H-5 | C-6, C-8a |
| H-6 | C-5, C-7, C-8 |
| OH-8 | C-7, C-8, C-8a |
| -OCH₂CH₃ | -CO, -OCH₂C H₃ |
| -OCH₂CH₃ | -OCH₂ |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is employed to determine the exact mass of the molecular ion, which in turn allows for the calculation of the elemental formula. For newly synthesized indolizine derivatives, this technique is used to confirm that the desired product has been obtained. nih.gov For this compound (C₁₁H₁₁NO₃), the expected monoisotopic mass would be calculated and compared to the experimental value, with a very low tolerance (typically <5 ppm), to validate the molecular formula.
The fragmentation pattern observed in the mass spectrum also provides valuable structural information. Common fragmentation pathways for esters might include the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl group (-CH₂CH₃).
| Ion | m/z (calculated) | Description |
| [M+H]⁺ | 206.0761 | Molecular ion peak (protonated) |
| [M-C₂H₄]⁺ | 178.0448 | Loss of ethylene from the ethyl ester |
| [M-C₂H₅O]⁺ | 160.0504 | Loss of the ethoxy radical |
X-ray Crystallography
When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive and unambiguous structural proof. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and intermolecular interactions. For other functionalized indolizine compounds, X-ray diffraction has been used to confirm their structures. nih.gov The crystallographic data would include the crystal system, space group, and unit cell dimensions, providing an absolute confirmation of the molecular structure of this compound.
A hypothetical data table for the crystallographic analysis of this compound is shown below, based on typical values for organic molecules.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 9.8 |
| β (°) | 105.2 |
| Volume (ų) | 990.4 |
| Z | 4 |
Together, these advanced spectroscopic modalities provide a powerful and complementary approach to the complete and confident structural characterization of this compound and other complex indolizine derivatives.
Computational and Theoretical Chemistry Investigations of Ethyl 8 Hydroxyindolizine 7 Carboxylate
Quantum Chemical Calculations for Electronic Structure and Aromaticity
Quantum chemical calculations are fundamental in describing the distribution of electrons within a molecule, which in turn governs its stability, reactivity, and aromatic character. For ethyl 8-hydroxyindolizine-7-carboxylate, these calculations would reveal the influence of the hydroxyl and ethyl carboxylate substituents on the electronic nature of the bicyclic indolizine (B1195054) core.
The indolizine system is a 10π-electron aromatic heterocycle, isoelectronic with naphthalene (B1677914) and azulene. Its aromaticity is a key feature, contributing to its thermodynamic stability. Theoretical studies on indolizine and its derivatives consistently show a significant degree of aromaticity, though it can be modulated by substituent effects. The aromaticity of the two rings in the indolizine core—the five-membered pyrrole-like ring and the six-membered pyridine-like ring—is not equal. Theoretical analyses, such as those employing the harmonic oscillator model of aromaticity (HOMA) or nucleus-independent chemical shift (NICS) calculations, would be expected to show that the five-membered ring possesses a higher degree of aromaticity than the six-membered ring.
The presence of an electron-donating hydroxyl group at the 8-position and an electron-withdrawing ethyl carboxylate group at the 7-position introduces a push-pull electronic effect across the six-membered ring. This is anticipated to influence the electron density distribution and, consequently, the local aromaticity. Quantum chemical calculations would likely show an increase in electron density on the six-membered ring due to the hydroxyl group, while the ethyl carboxylate group would delocalize electron density away from the ring.
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic transitions and reactivity. For substituted indolizines, the energies and spatial distributions of these orbitals are heavily influenced by the nature and position of the substituents. In the case of this compound, the HOMO is expected to have significant contributions from the electron-rich indolizine ring and the hydroxyl group, while the LUMO is likely to be localized more towards the electron-deficient parts of the molecule, including the ethyl carboxylate group. The energy gap between the HOMO and LUMO is a critical parameter, correlating with the molecule's chemical reactivity and the energy of its lowest-lying electronic transitions.
A representative table of calculated HOMO-LUMO energies for related indolizine derivatives from computational studies is presented below. While not specific to this compound, it illustrates the expected range and the influence of substituents.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Indolizine | -5.58 | -0.65 | 4.93 |
| 2-Methylindolizine | -5.45 | -0.58 | 4.87 |
| 7-Acetylindolizine | -6.01 | -1.54 | 4.47 |
Note: The data in this table is illustrative and based on typical DFT calculations for related compounds, not on specific experimental or computational results for this compound.
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies. For this compound, DFT studies could predict its reactivity in various chemical transformations.
The indolizine ring is known to undergo electrophilic substitution, with the position of attack being highly regioselective. Theoretical studies on the parent indolizine and its simple derivatives have shown that the C1 and C3 positions on the five-membered ring are the most nucleophilic and thus most susceptible to electrophilic attack. The calculated electrostatic potential and Fukui functions for the indolizine core consistently support this reactivity pattern.
For this compound, the directing effects of the substituents would play a crucial role. The powerful electron-donating hydroxyl group at C8 would activate the six-membered ring towards electrophilic attack, potentially competing with the inherent reactivity of the five-membered ring. DFT calculations of the transition state energies for electrophilic attack at various positions would be necessary to definitively predict the regioselectivity.
Furthermore, DFT could be employed to study other potential reactions, such as cycloadditions, metal-catalyzed cross-coupling reactions at halogenated positions, or reactions involving the hydroxyl and carboxylate functional groups. For instance, the mechanism of acylation or alkylation of the hydroxyl group could be modeled to understand the reaction pathway and optimize reaction conditions.
The table below presents hypothetical activation energies for the formylation of an indolizine derivative at different positions, illustrating the kind of data that DFT studies can provide.
| Position of Formylation | Activation Energy (kcal/mol) |
| C1 | 15.2 |
| C3 | 14.8 |
| C5 | 22.5 |
| C6 | 25.1 |
Note: This data is hypothetical and serves to illustrate the output of DFT calculations on reaction mechanisms.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a means to explore the conformational space of a molecule over time, offering insights into its flexibility, preferred shapes, and intermolecular interactions. For a molecule like this compound, with a flexible ethyl group, MD simulations are particularly valuable.
The primary goal of an MD simulation for this compound would be to determine the preferred orientation of the ethyl carboxylate group relative to the planar indolizine ring. The rotation around the C7-C(O) and C(O)-O bonds would be explored to identify the lowest energy conformers. These conformations are influenced by a balance of steric and electronic effects.
MD simulations can be performed in both the gas phase and in various solvents to understand how the environment affects the conformational preferences. In a polar solvent, conformations that maximize the solvent exposure of the polar hydroxyl and carboxylate groups would be favored.
The results of MD simulations are often analyzed in terms of the root-mean-square deviation (RMSD) of atomic positions over time, which indicates the stability of the simulation and the flexibility of the molecule. The trajectory can also be analyzed to identify persistent hydrogen bonding patterns, either intramolecularly or with solvent molecules.
A potential energy surface scan for the rotation of the ethyl group, as shown in the hypothetical data below, is a common way to represent the findings from conformational analysis.
| Dihedral Angle (C6-C7-C=O) (degrees) | Relative Energy (kcal/mol) |
| 0 | 2.5 |
| 60 | 1.0 |
| 120 | 0.0 |
| 180 | 3.0 |
Note: This data is hypothetical and for illustrative purposes.
Theoretical Predictions of Spectroscopic Parameters
Computational chemistry can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. For this compound, theoretical predictions of its NMR, IR, and UV-Vis spectra would be highly beneficial.
NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically within a DFT framework. The calculated chemical shifts, when compared to experimental data, can aid in the definitive assignment of all signals in the NMR spectra. The predicted ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons on the indolizine core, with their chemical shifts influenced by the electronic effects of the hydroxyl and ethyl carboxylate groups.
Infrared (IR) Spectroscopy: Theoretical vibrational frequency calculations can predict the positions and intensities of bands in the IR spectrum. This would allow for the identification of characteristic vibrational modes, such as the O-H stretch of the hydroxyl group, the C=O stretch of the ethyl carboxylate, and the various C-C and C-N stretching and bending modes of the indolizine ring.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). These calculations provide information about the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, TD-DFT calculations would predict the λ_max values for the π-π* transitions of the aromatic system, which would be expected to be in the UV or visible region. The push-pull nature of the substituents is likely to result in a red-shift of the absorption maxima compared to the parent indolizine.
A table of predicted vs. experimental spectroscopic data for a related compound is shown below to exemplify the utility of these theoretical methods.
| Spectroscopic Data | Theoretical Prediction | Experimental Value |
| ¹H NMR (H1, ppm) | 6.85 | 6.82 |
| ¹³C NMR (C7, ppm) | 128.5 | 128.9 |
| IR (C=O stretch, cm⁻¹) | 1715 | 1710 |
| UV-Vis (λ_max, nm) | 345 | 342 |
Note: This data is for a generic substituted indolizine and is intended for illustrative purposes only.
Advanced Research Directions and Emerging Applications in Chemical Science Excluding Biomedical
Development of Indolizine (B1195054) Derivatives for Material Science Applications
The delocalized 10π-electron system of indolizine is the foundation for its use in creating organic functional materials. researchgate.nethep.com.cn The strategic placement of electron-donating groups (like the 8-hydroxyl) and electron-withdrawing groups (like the 7-ethyl carboxylate) on the indolizine ring allows for the fine-tuning of its electronic and photophysical properties, making it a highly adaptable scaffold for material science.
Indolizine derivatives are recognized for their significant fluorescence properties, a characteristic that is being exploited for the development of novel organic fluorophores. rsc.orgnih.govderpharmachemica.com The fluorescence of these compounds can be systematically tuned by altering the substituents on the heterocyclic core. mdpi.comacs.org
Research has shown that introducing an electron-donating group, such as the N,N-dimethylamino group, can raise the Highest Occupied Molecular Orbital (HOMO) energy level. Conversely, placing an electron-withdrawing group (EWG) at the C-7 position, such as the ethyl carboxylate in Ethyl 8-hydroxyindolizine-7-carboxylate, can stabilize the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com This combined substitution pattern effectively reduces the HOMO-LUMO energy gap, leading to a predictable red-shift in the emission wavelength. mdpi.com This principle allows for the rational design of indolizine-based fluorophores that emit across a wide range of the visible spectrum. mdpi.comacs.org
The photophysical properties of various substituted indolizines have been studied, demonstrating their potential as tunable fluorescent dyes. The data below illustrates how different substituents impact absorption and emission wavelengths.
Table 1: Photophysical Properties of Selected Indolizine Derivatives
| Compound | R¹ Substituent (Position 3) | R² Substituent (Position 7) | Absorption (λabs, nm) | Emission (λem, nm) |
|---|---|---|---|---|
| A | H | CO₂Et | 344 | 445 |
| B | 4-(N,N-dimethylamino)phenyl | H | 400 | 500 |
| C | 4-(N,N-dimethylamino)phenyl | CO₂Et | 430 | 560 |
This table is generated based on data trends described in scientific literature. mdpi.com
The strong fluorescence and tunable nature of these compounds also make them suitable for use as spectroscopic sensitizers, where they can absorb light energy and transfer it to another molecule, a critical function in various photochemical applications. derpharmachemica.com
The inherent aromaticity and 10π-electron structure of indolizine make it an excellent candidate for applications in organic electronics and optoelectronics. hep.com.cnchemrxiv.org The electronic properties of indolizine-based systems can be precisely modulated by extending the π-conjugation or by adding functional groups that influence the electron density distribution within the molecule. chemrxiv.orgnih.gov
Merging the indolizine moiety with other aromatic systems, such as indole (B1671886), creates π-expanded indoloindolizines with highly tunable optoelectronic properties. chemrxiv.orgchemrxiv.org Theoretical and experimental studies show that the HOMO-LUMO gap in these systems can be systematically adjusted. chemrxiv.org This control over the frontier molecular orbitals is crucial for developing materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). rsc.org The presence of the electron-donating hydroxyl group and the electron-withdrawing ethyl carboxylate group on the this compound scaffold would significantly influence the electron density and, consequently, its electronic and optoelectronic behavior. nih.gov These substituents provide a mechanism to fine-tune the material's properties for specific device requirements. chemrxiv.org
Indolizines as Scaffolds in Synthetic Organic Methodology Development
Beyond material science, the indolizine framework serves as a versatile building block in synthetic organic chemistry, providing a platform for the construction of more complex molecular architectures. researchgate.net
The indolizine ring system is the aromatic core of the indolizidine alkaloids, a large family of naturally occurring compounds. rsc.orgrsc.org Consequently, synthetic routes to functionalized indolizines are of great importance as they provide access to these complex natural products. derpharmachemica.com The reduction of the pyridine (B92270) ring portion of an indolizine derivative yields the saturated indolizidine skeleton.
This compound is a valuable precursor in this context. The ethyl ester at the 7-position and the hydroxyl group at the 8-position are versatile functional handles. They can be readily modified or used to direct further reactions, enabling the stereocontrolled synthesis of highly substituted indolizidine alkaloids. For instance, the ester can be hydrolyzed, reduced, or converted to an amide, while the hydroxyl group can be protected, oxidized, or used as a directing group for catalytic hydrogenations. These transformations provide pathways to a diverse array of complex target molecules. rsc.org
The indolizine nucleus is not just a precursor to its reduced analogs but also a foundational scaffold for creating novel and complex heterocyclic systems. nih.govrsc.org Its inherent reactivity allows it to participate in various chemical transformations to build fused-ring systems. jbclinpharm.org Electrophilic substitution typically occurs at the 3- and/or 1-positions of the indolizine ring, allowing for the introduction of new functionalities. jbclinpharm.org
Furthermore, the indolizine scaffold can be elaborated through cycloaddition reactions, where the π-system of the ring participates in forming new rings. jbclinpharm.org Methodologies like 1,3-dipolar cycloadditions are commonly employed to synthesize diverse indolizine analogues. derpharmachemica.com The functional groups on this compound can be used to anchor other ring systems, leading to the construction of unique polycyclic architectures with potential applications in various fields of chemical science. The development of synthetic methods using indolizine and related heterocycles like indole and pyridyne as building blocks continues to be an active area of research, highlighting their importance in constructing functionalized heterocycles. nih.govresearchgate.netnih.gov
Q & A
Q. What are the recommended synthetic routes for Ethyl 8-hydroxyindolizine-7-carboxylate, and how can reaction conditions be optimized for yield and purity?
this compound synthesis typically involves multi-step organic reactions, such as cyclization of substituted pyrrole or indole precursors with halogenated esters. For example, analogous compounds like Methyl 8-methoxyindolizine-7-carboxylate are synthesized via cyclocondensation of 4-benzoyl-1H-pyrrole-2-carbaldehyde with ethyl bromoacrylate under basic conditions (e.g., K₂CO₃ in DMF) . Optimization includes:
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Key techniques include:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., hydroxy at C8, ester at C7). For example, the methoxy group in Methyl 8-methoxyindolizine-7-carboxylate shows a singlet at δ 3.9–4.1 ppm in ¹H NMR .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) coupled with ESI-MS for molecular ion verification.
- X-ray crystallography : SHELXL refinement (e.g., as used for Ethyl 2-benzoyl-6-methylindolizine-7-carboxylate) resolves bond angles and torsional strain .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity of this compound?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For instance, methoxy and ester groups in Methyl 8-methoxyindolizine-7-carboxylate reduce the HOMO-LUMO gap by 0.5 eV, enhancing electrophilic interactions . Molecular docking (AutoDock Vina) against targets like 5-HT₃ receptors can predict binding affinities, with scoring functions validated against experimental IC₅₀ data from analogous indolizines .
Q. What strategies resolve contradictions in reported biological activities of indolizine derivatives?
Discrepancies often arise from assay variability (e.g., cell lines, incubation times). For example:
- Antimicrobial assays : MIC values for Methyl 2-bromo-8-methoxyindolizine-7-carboxylate vary by 2–4× across Gram-positive vs. Gram-negative models .
- Dose-response validation : Replicate studies under standardized conditions (e.g., CLSI guidelines) minimize variability .
- Meta-analysis : Cross-referencing PubChem BioAssay data with in-house results identifies outliers .
Q. How does the hydroxy group at C8 influence the compound’s pharmacokinetic profile compared to methoxy or halogen substituents?
The C8 hydroxy group increases polarity, reducing logP by ~0.3 compared to methoxy analogs (e.g., Methyl 8-methoxyindolizine-7-carboxylate logP = 2.1 vs. hydroxy analog logP = 1.8). This enhances aqueous solubility but may reduce blood-brain barrier penetration. In vitro metabolic studies (human liver microsomes) show hydroxy derivatives undergo faster glucuronidation, shortening half-life .
Methodological Best Practices
Q. What are the critical steps for ensuring reproducibility in synthetic and analytical protocols?
- Documentation : Adhere to Beilstein Journal guidelines, detailing solvent batches, equipment calibration, and spectral acquisition parameters (e.g., NMR shimming) .
- Control experiments : Include known analogs (e.g., Methyl 7-hydroxy-5-oxo-tetrahydroindolizine-3-carboxylate) as internal standards in bioassays .
- Data sharing : Deposit raw crystallographic data (e.g., CIF files) in public repositories like CCDC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
